N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
This compound is a heterocyclic propanamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 4-methoxyphenylthio group at the propanamide chain. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal and agrochemical research . This structural complexity suggests applications in drug discovery or pesticide development, warranting comparative analysis with related compounds.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-25-14-3-5-15(6-4-14)29-11-8-18(24)21-20-23-22-19(28-20)13-2-7-16-17(12-13)27-10-9-26-16/h2-7,12H,8-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZMFPHJZYCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Formation: : The synthesis typically begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Linkage:
Benzo[d][1,4]dioxin Attachment: : The benzo dioxin moiety can be synthesized through the cyclization of ortho-dihydroxy benzene with epoxides or other suitable electrophiles.
Industrial Production Methods: Large-scale industrial production may involve:
Optimized Reaction Conditions: : Utilizing catalysts and optimized temperature and pressure conditions to improve yield and purity.
Continuous Flow Reactors: : These can enhance the efficiency of the reactions by maintaining optimal reaction conditions consistently.
Purification Processes: : Techniques such as recrystallization, chromatography, and distillation to ensure the compound's purity and quality.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions at the benzo dioxin moiety, potentially forming quinones or related structures.
Reduction: : Reduction reactions may target the oxadiazole ring, leading to the formation of hydrazines or hydrazides.
Substitution: : The methoxy and thioether groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents such as alkyl halides or sulfonates for nucleophilic substitution.
Oxidation Products: : Quinones or hydroquinones.
Reduction Products: : Hydrazines or hydrazides.
Substitution Products: : Alkylated or acylated derivatives.
Scientific Research Applications
Research has highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The compound under discussion is part of this family and has shown promising results in various studies.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study by Asif Husain et al. synthesized derivatives with 1,3,4-oxadiazole structures and tested their cytotoxicity against multiple cancer cell lines such as CCRF-CEM (leukemia) and MDA-MB-435 (melanoma). Among the derivatives tested, compounds exhibited significant cytotoxicity with MID GI50 values considerably lower than standard anticancer drugs like bendamustine and chlorambucil .
Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | MID GI50 Value (µM) | Comparison Drug | Comparison Drug GI50 (µM) |
|---|---|---|---|---|
| Compound A | CCRF-CEM | 2.09 | Bendamustine | 60 |
| Compound B | MDA-MB-435 | 52 | Chlorambucil | 52 |
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | Various Cancer Lines | TBD | TBD |
Other Therapeutic Applications
Beyond oncology, compounds like this compound may have applications in:
a. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of oxadiazole derivatives. The compound's structural features may contribute to its efficacy against various pathogens.
b. Pain Management
Research into related oxadiazole compounds indicates potential applications in treating chronic pain by targeting specific receptors involved in pain signaling pathways .
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It can interact with various enzymes or receptors depending on its structural components.
Pathways Involved: : The oxadiazole ring and thioether linkage are known to engage in hydrogen bonding and hydrophobic interactions, influencing biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~443.5 | 3.8 | <0.1 (DMSO) |
| Propanil | 218.1 | 2.9 | 0.5 (Water) |
| Compound 7 () | ~535.6 | 4.2 | <0.1 (DMSO) |
Key Research Findings
- Synthesis : The target compound’s 1,3,4-oxadiazole formation likely parallels ’s hydrazide cyclization but requires distinct reagents (e.g., POCl₃ or carbodiimides).
- Agrochemical Potential: Structural similarities to propanil () indicate possible herbicidal activity, though higher molecular weight may limit translocation.
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for diverse biological activities. Its structure can be broken down as follows:
- Dihydrobenzo[b][1,4]dioxin moiety : Contributes to the lipophilicity and bioactivity.
- Oxadiazole ring : Often associated with anticancer and antimicrobial activities.
- Thioether group : Enhances the interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In studies involving 1,3,4-oxadiazole derivatives:
- Mechanism of Action : The compounds target bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism. Specific studies have shown that certain oxadiazole derivatives demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
-
Case Studies :
- In a study by Ahsan et al., several synthesized 1,3,4-oxadiazole derivatives were tested against various bacterial strains. The results showed potent activity against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Another study highlighted that compounds with a similar structure exhibited significant antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase (TS) and histone deacetylases (HDAC). This inhibition disrupts DNA synthesis and promotes apoptosis in cancer cells .
-
Research Findings :
- A review indicated that oxadiazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
- In vitro studies showed that treatment with related compounds resulted in increased levels of cleaved PARP1 and activated caspase-3 in breast cancer cells, indicating induction of apoptosis .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound, and what are the critical steps requiring stringent control?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the 1,3,4-oxadiazole core with substituted dihydrobenzodioxin and thioether moieties. Key steps include:
- Esterification/amidation : Use of coupling agents like oxalyl chloride or carbodiimides under anhydrous conditions .
- Cyclization : Microwave-assisted synthesis improves oxadiazole ring formation efficiency (reflux in toluene or DMF at 110–130°C) .
- Purification : Column chromatography (e.g., PE–EtOAc gradients) and HPLC ensure purity (>95%) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent connectivity and regiochemistry (e.g., dihydrobenzodioxin aromatic protons at δ 6.8–7.5 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry (ESI-MS or EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- HPLC : Retention time consistency and peak symmetry assess purity .
Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes improves bioavailability for in vivo studies .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate protocols across labs .
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated), explaining potency drops in cell-based vs. biochemical assays .
- Target Engagement Studies : SPR or CETSA confirm direct target binding (e.g., PARP-1 inhibition in ) versus off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Fragment Replacement : Modify the 4-methoxyphenylthio group (e.g., replace with pyridinyl or CF₃-substituted aryl) to probe steric/electronic effects .
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) guide rational modifications to optimize PARP-1 binding (ΔG < -9 kcal/mol) .
- In Vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identify downstream pathways (e.g., DNA repair suppression in PARP inhibition) .
- CRISPR Knockout Models : Isogenic cell lines (e.g., PARP-1 KO) confirm target specificity .
- In Vivo Pharmacodynamics : Tumor xenograft models (e.g., MDA-MB-231) with biomarker analysis (γH2AX for DNA damage) .
Q. How can computational modeling address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
